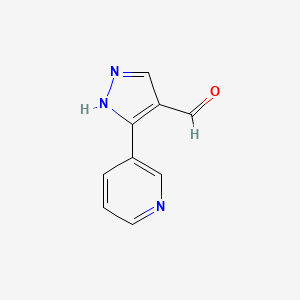

3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

Description

Significance of Pyrazole-Carbaldehyde Scaffolds in Organic Synthesis

The pyrazole-carbaldehyde scaffold is a foundational structure in organic synthesis, primarily because the aldehyde group can participate in a wide array of chemical reactions. mdpi.comresearchgate.net These scaffolds are key precursors for creating more complex and biologically active molecules. bohrium.com The aldehyde functionality serves as a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds, which is fundamental to molecular elaboration.

Key synthetic transformations involving pyrazole-4-carbaldehydes include:

Condensation Reactions: They readily react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form Schiff bases, chalcones, and other intermediates. ijtsrd.comekb.eg These reactions are pivotal in building larger molecular frameworks.

Cyclization Reactions: The scaffold is instrumental in constructing fused heterocyclic systems. For example, it can be used in multicomponent reactions to synthesize pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other bicyclic or polycyclic structures. nih.govmdpi.com

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other classes of pyrazole (B372694) derivatives. researchgate.net

One of the most common methods for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. mdpi.comresearchgate.net This process typically involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like dimethylformamide), leading to the formation of the pyrazole ring with a carbaldehyde group at the 4-position. mdpi.comresearchgate.net The versatility of this synthetic route allows for the preparation of a wide range of substituted pyrazole-4-carbaldehydes. researchgate.net

The compound at the center of this article, 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde , is a specific example of this structural class. It features a pyridine (B92270) ring attached to the 3-position of the pyrazole-4-carbaldehyde core. This particular substitution pattern combines the chemical features of both the pyrazole-carbaldehyde scaffold and the pyridine moiety.

Table 1: Key Reactions of Pyrazole-4-Carbaldehyde Scaffolds

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Condensation | Amines, Active Methylene Compounds | Schiff Bases, Chalcones | Elaboration of molecular structure |

| Cyclization | Dinucleophiles, Biselectrophiles | Fused Heterocycles (e.g., Pyrazolopyridines) | Access to complex ring systems |

| Vilsmeier-Haack | Hydrazones, POCl₃/DMF | Pyrazole-4-carbaldehydes | Primary synthesis route for the scaffold |

| Oxidation | Oxidizing Agents (e.g., PCC) | Pyrazole-4-carboxylic acids | Functional group interconversion |

| Reduction | Reducing Agents (e.g., LiAlH₄) | (Pyrazol-4-yl)methanols | Functional group interconversion |

Overview of Heterocyclic Compounds Incorporating Pyridine and Pyrazole Moieties

Heterocyclic compounds that incorporate both pyridine and pyrazole rings within the same molecule are a subject of considerable research interest. mdpi.com This interest stems from the fact that combining these two distinct heterocyclic systems can lead to novel structures with unique chemical properties and significant biological potential. jst.org.innih.gov The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, and the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, are both "privileged scaffolds" in medicinal chemistry. researchgate.netresearchgate.net

The fusion or direct linkage of these two rings results in various structural isomers, such as pyrazolo[3,4-b]pyridines, which are formed by the fusion of the two rings. nih.gov Alternatively, the rings can be directly linked, as seen in This compound , where the pyridine ring is a substituent on the pyrazole core. The synthesis of these hybrid molecules often involves multi-step processes, such as constructing the pyridine ring onto a pre-existing pyrazole or vice versa. mdpi.comnih.gov

Table 2: Properties of Pyridine and Pyrazole Rings

| Feature | Pyridine | Pyrazole |

|---|---|---|

| Ring Size | 6-membered | 5-membered |

| Number of N atoms | 1 | 2 (adjacent) |

| Aromaticity | Yes | Yes |

| Acidity/Basicity | Basic | Weakly acidic and basic |

| Common role in drugs | Privileged scaffold | Privileged scaffold |

Structure

3D Structure

Propriétés

IUPAC Name |

5-pyridin-3-yl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-2-1-3-10-4-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHOXIYCATUVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 3 Pyridin 3 Yl 1h Pyrazole 4 Carbaldehyde

Transformations of the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic synthesis, amenable to a wide array of chemical conversions. For analogous pyrazole-4-carbaldehydes, these reactions are well-established.

Oxidation to Carboxylic Acid Derivatives

The oxidation of an aldehyde to a carboxylic acid is a fundamental organic transformation. Typically, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are employed. For heterocyclic aldehydes, milder reagents like silver oxide (Ag₂O) are often preferred to avoid degradation of the ring systems. In the context of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde, this reaction would yield 3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid. This derivative could then serve as a precursor for other functional groups like esters, amides, and acid chlorides. However, no published studies specifically detail this oxidation for the compound .

Reduction to Corresponding Alcohols

The reduction of the aldehyde group in this compound would result in the formation of (3-pyridin-3-yl-1H-pyrazol-4-yl)methanol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. These reagents are generally selective for carbonyl groups, leaving the heterocyclic rings intact. The resulting alcohol is a valuable intermediate for further synthetic manipulations, such as etherification or conversion to halides. Despite the commonality of this reaction, specific protocols and yield data for this compound are not documented in the literature.

Condensation Reactions: Imine (Schiff Base) Formation

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a robust and widely used reaction. For this compound, condensation with various primary amines (aliphatic or aromatic) would yield a diverse library of Schiff bases. These reactions are typically catalyzed by a small amount of acid and involve the removal of water. The resulting imines are important in their own right and as intermediates for the synthesis of more complex molecules, including bioactive compounds and ligands for metal complexes. While this reaction is theoretically straightforward, specific examples and characterization data for imines derived from this compound are absent from the available scientific literature.

Aldol (B89426) Condensation Reactions

Aldol condensation reactions involve the reaction of an enolate ion with a carbonyl compound. As this compound lacks α-hydrogens, it can only act as the electrophilic partner in a crossed or Claisen-Schmidt condensation with another enolizable carbonyl compound (a ketone or another aldehyde). This would lead to the formation of an α,β-unsaturated carbonyl compound. Such reactions are fundamental in carbon-carbon bond formation. The specific conditions and outcomes of aldol condensations involving this compound have not been reported.

Construction of Fused and Annulated Heterocyclic Systems from Pyrazole-4-Carbaldehydes

Pyrazole-4-carbaldehydes are valuable building blocks for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Pyrazolo[3,4-b]pyridines and Related Ring Systems

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. An alternative strategy, which would utilize a pyrazole-4-carbaldehyde, is the Friedländer annulation. This would involve the reaction of this compound with a compound containing an activated methylene (B1212753) group adjacent to a ketone, followed by cyclization. For instance, reaction with a ketone like cyclohexanone (B45756) in the presence of a base could potentially lead to the formation of a pyrazolo[3,4-b]quinoline derivative. Despite the synthetic potential, there are no specific literature reports on the use of this compound for the synthesis of pyrazolo[3,4-b]pyridines or related fused systems.

Formation of Pyrazolo[3,4-c]pyrazoles and Other Fused Pyrazoles

The aldehyde functionality of this compound is a prime site for condensation and cyclization reactions, enabling the construction of various fused heterocyclic systems. These reactions are crucial for expanding the structural diversity of pyrazole-based compounds.

A key transformation is the synthesis of pyrazolo[3,4-c]pyrazoles. This is typically achieved through the reaction of a pyrazole-4-carbaldehyde derivative with hydrazine (B178648) hydrate (B1144303). semanticscholar.org For instance, a related compound, 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, when treated with hydrazine hydrate in refluxing ethanol (B145695) with acetic acid, yields the corresponding 1,6-dihydropyrazolo[3,4-c]pyrazole. semanticscholar.org This strategy highlights a viable pathway for converting this compound into its pyrazolo[3,4-c]pyrazole (B14755706) analogue, a scaffold of significant interest in medicinal chemistry.

Beyond the pyrazolo[3,4-c]pyrazole system, the title compound is a precursor to a wide array of other fused pyrazoles. The general strategy involves a condensation reaction at the aldehyde group, followed by an intramolecular cyclization. Examples of such fused systems synthesized from pyrazole-4-carbaldehydes include:

Pyrazolo[3,4-b]pyridines: These can be formed through condensation of 5-amino-1H-pyrazole-4-carbaldehydes with α-methylene ketones (Friedländer condensation) or active methylene compounds like malononitrile. semanticscholar.org The reaction of this compound with various active methylene compounds can similarly be envisioned to construct the pyridine (B92270) ring fused to the pyrazole (B372694) core.

Pyrazolo[3,4-b]quinolines: The reaction of 5-chloropyrazole-4-carbaldehydes with aniline (B41778) derivatives at high temperatures has been shown to produce pyrazolo[3,4-b]quinolines. semanticscholar.org

Pyrrolo[2,3-c]pyrazoles: These are accessible by heating 3-aryl-1-phenyl-1H-pyrazol-4-carbaldehydes with ethyl azidoacetate. semanticscholar.org

Thieno[2,3-c]pyrazoles: The reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate provides access to the thieno[2,3-c]pyrazole core. semanticscholar.org

These examples demonstrate that the reactivity of the carbaldehyde group is a powerful tool for annulation strategies, leading to diverse and complex fused heterocyclic systems.

Multi-Component Reactions for Diverse Heterocyclic Libraries

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govbeilstein-journals.org this compound is an excellent substrate for MCRs, where the aldehyde group serves as a key electrophilic component. researchgate.net

The use of pyrazole-4-carbaldehydes in MCRs allows for the rapid generation of libraries of structurally diverse heterocyclic compounds. nih.gov For example, a one-pot, three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate, using sodium acetate (B1210297) as a base, yields 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones. nih.gov

Another powerful application is the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles. This reaction typically involves an aromatic aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate. nih.gov By employing this compound in similar MCRs, chemists can access a wide range of complex molecules containing the pyrazolyl-pyridine motif. researchgate.net For instance, novel biheterocyclic systems like 4-(pyrazol-4-yl)pyrano[2,3-c]pyrazoles and pyrazolo[4',3':5,6]pyrano[2,3-b]quinolines have been synthesized from related 3-alkoxy-1H-pyrazole-4-carbaldehydes using MCRs. mdpi.com

The table below summarizes representative MCRs involving pyrazole-4-carbaldehyde derivatives, illustrating the diversity of accessible heterocyclic scaffolds.

| Reactant 1 (Aldehyde) | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Resulting Heterocycle |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethyl acetoacetate | Hydrazine hydrate | - | Sodium Acetate, Ethanol, Reflux | 4-(Pyrazol-4-ylmethylidene)-pyrazol-3-one |

| Aromatic Aldehyde | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | Piperidine, Room Temp. | 1,4-Dihydropyrano[2,3-c]pyrazole |

| 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminobenzenecarboxylic acid | Boronic acid | - | Ethanol, 70 °C | Pyrazole-containing Iminoboronate |

These MCR strategies underscore the value of this compound in combinatorial chemistry and drug discovery for efficiently building molecular complexity.

Functionalization and Modification of the Pyrazole and Pyridine Rings

Beyond the reactivity of the aldehyde group, the pyrazole and pyridine rings of the title compound offer opportunities for further functionalization, enabling fine-tuning of the molecule's properties.

Pyrazole Ring Modification: The pyrazole ring has two primary sites for modification: the N-H nitrogen (N1) and the C-H bond at the 5-position.

N-Functionalization: The proton at the N1 position is acidic and can be readily substituted. N-alkylation or N-arylation is a common strategy to introduce diversity and modulate the biological activity of pyrazole-containing compounds. nih.gov

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying the pyrazole core without the need for pre-functionalized substrates. rsc.orgrsc.org Transition-metal-catalyzed reactions can achieve regioselective arylation, alkenylation, and alkylation. rsc.orgresearchgate.netelsevierpure.com For the pyrazole ring, the C5 position is often susceptible to functionalization due to the acidity of the C5-H bond, which can be enhanced by electron-withdrawing groups at the C4 position (like the carbaldehyde group). rsc.org

Pyridine Ring Modification: The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity. wikipedia.org

Reactions on the Nitrogen Atom: The lone pair on the pyridine nitrogen is basic and readily reacts with Lewis acids and alkylating agents to form pyridinium (B92312) salts. This modification alters the electronic properties of the entire molecule. wikipedia.org Oxidation of the nitrogen atom with peracids yields the corresponding pyridine N-oxide, which can then be used for further functionalization. wikipedia.org

Peripheral Editing: While the pyridine ring is generally resistant to electrophilic substitution, regioselective functionalization at specific C-H bonds can be achieved under mild conditions using modern synthetic methods, providing powerful tools for modification. nih.gov Functionalization at the 4-position of the pyridine ring can serve as a regulatory handle on the electronic properties of the molecule. nih.gov

Role as a Versatile Synthetic Building Block in Organic Chemistry

This compound is a quintessential versatile building block in organic synthesis due to its trifecta of reactive sites: the aldehyde, the pyrazole ring, and the pyridine moiety. researchgate.netumich.edunih.gov This versatility allows for its use in the synthesis of a vast number of more complex molecules, particularly those with applications in medicinal chemistry and materials science. semanticscholar.orgresearchgate.netnih.govekb.eg

The aldehyde group is the most prominent reactive handle. It participates in a wide range of classical carbonyl reactions:

Condensation Reactions: It readily undergoes Knoevenagel condensation with active methylene compounds to form α,β-unsaturated systems, which are themselves versatile intermediates. semanticscholar.orgekb.eg

Formation of Imines and Hydrazones: Reaction with primary amines and hydrazines provides access to Schiff bases and hydrazones, respectively. wisdomlib.org These derivatives are important for constructing larger heterocyclic systems or as ligands in coordination chemistry.

Wittig-type Reactions: Reaction with phosphorus ylides can convert the aldehyde into an alkene, allowing for carbon chain extension. semanticscholar.org

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two different functional groups and further synthetic pathways. researchgate.net

The pyrazole core itself is a privileged scaffold in drug discovery. The ability to functionalize the N1 position allows for the introduction of various substituents to explore structure-activity relationships. nih.gov

The pyridine ring not only imparts specific physicochemical properties but also offers another site for modification. Its basic nitrogen can be used to form salts or N-oxides, altering solubility and electronic character. wikipedia.org

Structural Characterization Methodologies for 3 Pyridin 3 Yl 1h Pyrazole 4 Carbaldehyde

Advanced Spectroscopic Techniques

Spectroscopic methods provide detailed information regarding the electronic and vibrational states of a molecule, allowing for the confirmation of its elemental composition, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde, distinct signals corresponding to each unique proton in the molecule would be expected. The aldehydic proton (CHO) would typically appear as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. The protons of the pyrazole (B372694) and pyridine (B92270) rings would exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at position 5 of the pyrazole ring would likely be the most downfield of the heterocyclic protons due to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing aldehyde group. The pyridine ring protons would show a complex splitting pattern reflecting their coupling with each other. A broad signal corresponding to the N-H proton of the pyrazole ring would also be anticipated, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift, typically in the range of δ 185-195 ppm. The carbon atoms of the pyrazole and pyridine rings would resonate in the aromatic region, and their specific chemical shifts would be influenced by the nitrogen atoms and the substituent groups.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, aiding in the assignment of adjacent protons on the pyridine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CHO | 9.5 - 10.5 | s |

| Pyrazole-H5 | 8.0 - 9.0 | s |

| Pyridine-H2 | 8.5 - 9.0 | d |

| Pyridine-H4 | 7.5 - 8.5 | m |

| Pyridine-H5 | 7.0 - 7.5 | m |

| Pyridine-H6 | 8.5 - 9.0 | d |

| NH | Variable | br s |

Note: The predicted values are based on typical ranges for similar heterocyclic compounds.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 185 - 195 |

| Pyrazole-C3 | 140 - 150 |

| Pyrazole-C4 | 110 - 120 |

| Pyrazole-C5 | 130 - 140 |

| Pyridine-C2 | 145 - 155 |

| Pyridine-C3 | 130 - 140 |

| Pyridine-C4 | 120 - 130 |

| Pyridine-C5 | 120 - 130 |

| Pyridine-C6 | 145 - 155 |

Note: The predicted values are based on typical ranges for similar heterocyclic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp absorption band between 1680 and 1710 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The N-H stretching vibration of the pyrazole ring would likely appear as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrazole and pyridine rings would give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3500 | Medium, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O stretch (aldehyde) | 1680 - 1710 | Strong |

| C=C and C=N stretch | 1400 - 1600 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula can be unequivocally established.

For this compound, with a molecular formula of C₉H₇N₃O, the expected monoisotopic mass would be calculated. HRMS analysis would provide an experimental mass value that should match the calculated value to within a few parts per million (ppm), thus confirming the elemental composition.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇N₃O |

| Calculated Monoisotopic Mass | 173.0589 |

| Expected [M+H]⁺ | 174.0667 |

X-ray Crystallography for Solid-State Structural Elucidation

Determination of Molecular Geometry and Conformation

A single-crystal X-ray diffraction study of this compound would reveal the precise spatial arrangement of all atoms in the crystal lattice. This would allow for the accurate measurement of all bond lengths and bond angles within the molecule. The planarity of the pyrazole and pyridine rings could be confirmed, and the relative orientation of these two rings with respect to each other would be determined. The conformation of the aldehyde group relative to the pyrazole ring would also be elucidated.

Interactive Data Table: Expected Bond Lengths and Angles for this compound

| Bond/Angle | Expected Value |

| C=O bond length | ~1.21 Å |

| C-C (ring) bond lengths | ~1.38 - 1.40 Å |

| C-N (ring) bond lengths | ~1.33 - 1.38 Å |

| C-C-C bond angles (in rings) | ~118 - 122° |

| C-N-C bond angles (in rings) | ~105 - 110° |

Note: These are typical values for similar heterocyclic structures.

Analysis of Dihedral Angles and Torsional Parameters

The crystal structure would also provide crucial information about the dihedral angles between the different components of the molecule. The dihedral angle between the plane of the pyrazole ring and the plane of the pyridine ring is a key conformational parameter. This angle would indicate whether the two rings are coplanar or twisted relative to each other, which can have significant implications for the molecule's electronic properties and intermolecular interactions. The torsional angle involving the aldehyde group and the pyrazole ring would define the orientation of the carbonyl group.

Interactive Data Table: Key Dihedral Angles for this compound

| Dihedral Angle | Description |

| Pyrazole Ring - Pyridine Ring | Defines the relative orientation of the two aromatic rings. |

| C3-C4-CHO | Defines the orientation of the aldehyde group relative to the pyrazole ring. |

Identification of Intramolecular Hydrogen Bonding Interactions in this compound

Intramolecular hydrogen bonding plays a crucial role in determining the conformational preferences and, consequently, the physicochemical properties and biological activity of heterocyclic compounds. In the case of this compound, the molecular architecture allows for the potential formation of intramolecular hydrogen bonds, which can significantly influence its structural characteristics. The primary potential intramolecular hydrogen bond would involve the hydrogen atom of the pyrazole N-H group and the nitrogen atom of the pyridine ring or the oxygen atom of the carbaldehyde group.

The existence and strength of such interactions are typically investigated through a combination of spectroscopic techniques and computational modeling. While direct experimental data on the intramolecular hydrogen bonding of this compound is not extensively available in the current literature, the methodologies for its identification can be inferred from studies on analogous pyrazole and pyridine-containing derivatives.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for detecting hydrogen bonding. The chemical shift of the N-H proton of the pyrazole ring is particularly sensitive to its electronic environment. The formation of an intramolecular hydrogen bond would typically cause a downfield shift (higher ppm value) of the N-H proton signal due to deshielding. Variable temperature NMR studies can provide further evidence; a reduced temperature dependence of the N-H chemical shift is often indicative of a stable intramolecular hydrogen bond, as it is less susceptible to disruption by solvent molecules.

Infrared (IR) Spectroscopy: IR spectroscopy can probe the vibrational frequencies of the functional groups involved in hydrogen bonding. A red shift (lower wavenumber) in the stretching frequency of the N-H bond of the pyrazole is a characteristic sign of its participation in a hydrogen bond. Similarly, changes in the stretching frequency of the C=O group of the carbaldehyde can also suggest its involvement in hydrogen bonding.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive evidence of intramolecular hydrogen bonds in the solid state. This technique allows for the precise determination of atomic positions and the measurement of bond distances and angles. The presence of a short distance between the pyrazole N-H proton and the acceptor atom (nitrogen of the pyridine ring or oxygen of the carbaldehyde) would confirm the existence of an intramolecular hydrogen bond. For instance, in related pyrazole derivatives, N-H···N or N-H···O distances significantly shorter than the sum of their van der Waals radii are considered strong evidence of hydrogen bonding.

Computational Modeling:

Density Functional Theory (DFT) Calculations: In the absence of experimental data, computational methods like DFT are invaluable for predicting molecular geometries and the presence of intramolecular hydrogen bonds. By calculating the potential energy surface of different conformers, the most stable structure can be identified. The optimized geometry would reveal the bond lengths and angles characteristic of an intramolecular hydrogen bond.

Atoms in Molecules (AIM) Theory: AIM analysis of the calculated electron density can provide quantitative information about hydrogen bonds. The presence of a bond critical point between the hydrogen donor and acceptor atoms is a key indicator of a bonding interaction.

Expected Interactions in this compound:

Below is a table summarizing the key methodologies and the expected observations for the identification of intramolecular hydrogen bonding in this compound.

| Methodology | Parameter Investigated | Expected Observation for Intramolecular Hydrogen Bonding |

| ¹H NMR Spectroscopy | Chemical shift of the pyrazole N-H proton | Downfield shift (higher ppm) |

| Infrared (IR) Spectroscopy | Stretching frequency of the pyrazole N-H bond | Red shift (lower wavenumber) |

| X-ray Crystallography | Distance between N-H proton and acceptor atom (N/O) | Shorter than the sum of van der Waals radii |

| Computational Modeling (DFT) | Optimized molecular geometry | Planar conformation with short N-H···N/O distance |

Further experimental and computational studies are necessary to conclusively determine the presence and nature of intramolecular hydrogen bonding in this compound.

Theoretical and Computational Chemistry Studies on 3 Pyridin 3 Yl 1h Pyrazole 4 Carbaldehyde Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

No published studies were found that performed Density Functional Theory (DFT) calculations on 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde to determine its electronic structure and properties.

Evaluation of Potential Energy Distribution and Fukui Functions

There is no available research detailing the Potential Energy Distribution (PED) or Fukui functions for this compound. Such analyses would be necessary to understand its vibrational modes and predict sites for nucleophilic and electrophilic attack.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface map for this compound has not been reported in the scientific literature. This analysis is crucial for visualizing the charge distribution and identifying electron-rich and electron-poor regions of the molecule.

Molecular Modeling and Docking Studies

Specific molecular modeling and docking studies for this compound are not present in the available literature. While docking studies have been performed on other pyrazole-pyridine hybrids, the results are not transferable to this specific isomer.

Prediction of Binding Affinities and Molecular Interactions with Biological Targets

There are no published predictions of binding affinities or molecular interactions between this compound and any specific biological targets.

Elucidation of Mechanistic Pathways for Molecular Recognition

The mechanistic pathways for the molecular recognition of this compound by biological targets have not been elucidated through computational studies.

Theoretical Reactivity Predictions and Reaction Mechanism Investigations

No theoretical studies predicting the reactivity or investigating the reaction mechanisms of this compound could be located in the searched scientific literature.

Advanced Research Applications of 3 Pyridin 3 Yl 1h Pyrazole 4 Carbaldehyde

Ligand Design and Coordination Chemistry

The presence of multiple nitrogen atoms in 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde makes it an excellent candidate for the design of novel ligands for metal complexation. The pyrazole (B372694) and pyridine (B92270) moieties can act as coordination sites, allowing for the formation of stable complexes with a variety of metal ions.

Pyrazole derivatives are well-regarded as versatile ligands in coordination chemistry. nih.gov The flexible design of pyrazole-based ligands allows for the creation of diverse molecular architectures, leading to their use in a wide array of applications. nih.gov Nitrogen-based ligands, including those derived from pyrazole, are of particular interest due to their intriguing properties in both structural and inorganic chemistry. nih.gov The ability of pyrazole derivatives to form stable complexes with transition metals has made them important in catalysis, electronics, and metal extraction.

The synthesis of pyrazole-based ligands can be achieved through various methods, including the Vilsmeier-Haack reaction, which is a key step in producing pyrazole-4-carbaldehydes. researchgate.netresearchgate.net These aldehydes can then be further modified to create more complex ligand systems. For instance, the reaction of 3-(2-pyridyl)pyrazole with bis(bromomethyl)benzene derivatives under basic conditions yields multidentate ligands capable of forming complexes with metal ions like Ag(I). mocedes.org

The coordination behavior of pyrazole-based ligands is influenced by factors such as the substituents on the pyrazole ring and the nature of the metal ion. researchgate.net For example, the presence of bulky groups can affect the steric crowding around the metal center, influencing the geometry of the resulting complex. researchgate.net The coordination of a pyrazole to a Lewis acidic metal center can also increase the Brønsted acidity of the pyrazole NH proton, which can be exploited in catalytic applications. nih.gov

A variety of metal complexes with pyrazole-derived ligands have been synthesized and characterized, including those with zinc, iron, copper, nickel, and cadmium. researchgate.net These complexes exhibit a range of coordination geometries, from tetrahedral to octahedral, depending on the ligand and metal ion involved. researchgate.net The study of these complexes provides valuable insights into the fundamental principles of coordination chemistry and informs the design of new functional materials.

The unique properties of metal complexes derived from pyrazole-based ligands have led to their exploration in the field of catalysis. The proton-responsive nature of protic pyrazoles makes them particularly suitable for applications in homogeneous catalysis. nih.gov The ability of the pyrazole NH group to act as a proton donor or acceptor is a key feature in many catalytic cycles. nih.gov

Pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, which rigidly hold two protic pyrazole groups in a trans orientation, have shown significant promise in catalysis. nih.gov These ligands can facilitate metal-ligand cooperative reactivity, where both the metal center and the ligand participate in the catalytic transformation. nih.gov For example, iron complexes with these ligands have been shown to catalyze the N-N bond cleavage of hydrazine (B178648), a reaction relevant to the nitrogen cycle. nih.gov

The catalytic activity of these complexes is often attributed to the ability of the pyrazole NH groups to act as acid-base catalysts. nih.gov For instance, in the reaction of a high-valent iron complex with hydrazine, one pyrazole NH group promotes the cleavage of the N-N bond through a hydrogen bond, while the other facilitates the substitution of an amido ligand. nih.gov The electronic structure of the metal center and the nature of the ligands play a crucial role in determining the catalytic efficiency of these systems.

The versatility of pyrazole-based ligands allows for the fine-tuning of the electronic and steric properties of the metal complexes, enabling the development of catalysts for a wide range of chemical transformations. Further research in this area is expected to lead to the discovery of new and more efficient catalytic systems based on pyrazole derivatives.

Materials Science Applications

The photophysical and electronic properties of pyrazole derivatives have made them attractive candidates for applications in materials science, particularly in the development of organic electronic devices. Their ability to act as charge transport materials and their tunable emission properties are key advantages in this context.

Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their blue-emitting properties and high hole-transport efficiency, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net The high fluorescence quantum yield and strong fluorescence of pyrazolines and their complexes have led to their widespread use in organic electroluminescent devices. researchgate.net Pyrene-benzimidazole derivatives have also been investigated as blue emitters for OLEDs, with some devices exhibiting high external quantum efficiencies. nih.gov

In the realm of solar cells, pyrazole derivatives have been explored as potential materials for both dye-sensitized solar cells (DSSCs) and organic photovoltaic (OPV) devices. researchgate.net The electron-rich pyrazole unit can act as a donor in donor-acceptor type functional molecules, which is a desirable characteristic for materials used in photovoltaic applications. researchgate.net The low ground state dipole moments of some pyrazole-appended molecular materials can enhance solar cell performance. researchgate.net

The performance of OLEDs and solar cells based on pyrazole derivatives can be tuned by modifying the molecular structure of the compounds. For instance, the introduction of different substituents on the pyrazole or pyridine rings can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the charge injection and transport properties of the material. mdpi.com The development of new pyrazole-based materials with optimized electronic and photophysical properties is an active area of research.

Table 1: Performance of OLEDs Based on Pyrazole and Related Derivatives

| Emitting Material | Device Architecture | Maximum Brightness (cd/m²) | External Quantum Efficiency (%) | Emission Color |

| Pyrazoline Phenyl Derivative | Exciplex-type | 38,000 | - | - |

| 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | Double-layer | 1,436 | - | Bluish-green |

| Pyrene-Benzimidazole Derivative B | Non-doped emissive layer | 290 | 4.3 | Pure blue |

Donor-π-Acceptor (D-π-A) systems are a class of organic molecules that have garnered significant attention for their potential in optoelectronic applications. mdpi.com These systems consist of an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated bridge. mdpi.com This molecular architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties. mdpi.com

Pyrazole derivatives can be incorporated into D-π-A systems as either the donor or the acceptor component, or as part of the π-bridge. The synthesis of donor-acceptor substituted pyrazoles can be achieved through the cyclocondensation of α,β-ethynyl ketones with substituted phenyl hydrazines. ibm.com The regioselectivity of this reaction can be controlled by the reaction conditions. ibm.com

The optoelectronic properties of D-π-A systems can be tuned by modifying the strength of the donor and acceptor groups, as well as the length and nature of the π-conjugated bridge. mdpi.com For example, the introduction of electron-withdrawing groups can enhance the acceptor properties of a molecule, leading to a red-shift in its absorption and emission spectra. The design of D-π-A molecules with specific photophysical properties is crucial for their application in devices such as OLEDs and solar cells.

Recent research has explored the use of pyrazole derivatives in D-π-A systems for photovoltaic applications. researchgate.net Theoretical studies, such as those using density functional theory (DFT), can be employed to predict the electronic and optical properties of these molecules, aiding in the design of new materials with improved performance. researchgate.net The development of efficient D-π-A systems based on pyrazole derivatives remains a promising avenue for the advancement of organic optoelectronics.

Supramolecular Chemistry and Self-Assembly

The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable components in the field of supramolecular chemistry. These interactions can be harnessed to direct the self-assembly of molecules into well-defined, higher-order structures.

The NH group of the pyrazole ring is a potent hydrogen bond donor, while the nitrogen atoms of both the pyrazole and pyridine rings can act as hydrogen bond acceptors. nih.gov This allows for the formation of intricate hydrogen-bonding networks, which can play a crucial role in the crystal packing of these molecules and the formation of supramolecular assemblies. nih.gov For example, the self-assembly of pyrazole-based coordination complexes can be influenced by hydrogen bonding interactions. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrazole and pyridine rings can also contribute to the stability of supramolecular structures. mdpi.com These interactions are particularly important in the formation of layered assemblies and can influence the electronic properties of the resulting materials. mdpi.com The interplay of various non-covalent interactions can lead to the formation of complex and functional supramolecular architectures.

Investigations into Hydrogen-Bonding Networks and Crystal Packing

The solid-state arrangement of molecules, or crystal packing, is dictated by a variety of non-covalent interactions, with hydrogen bonding playing a pivotal role. While specific crystal structure data for this compound is not detailed in the provided sources, analysis of closely related pyrazole-4-carbaldehyde derivatives reveals common and predictable patterns of molecular assembly. These analogues demonstrate how the interplay of hydrogen bond donors and acceptors, along with other weak interactions, directs the formation of ordered supramolecular structures.

For instance, studies on substituted phenyl-pyrazole-carbaldehyde compounds show that molecules are often linked into sheets and other arrangements through a combination of hydrogen bonds. researchgate.netresearchgate.net Key interactions observed in these related structures include:

C—H⋯O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor. In the crystal lattice of compounds like 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, C—H groups from neighboring molecules interact with the aldehyde oxygen, linking molecules into distinct patterns, such as centrosymmetric R2²(16) rings. researchgate.net

Based on these observations, this compound is expected to form robust hydrogen-bonding networks. The key sites for these interactions would be the pyrazole N-H group (as a donor), the aldehyde oxygen (as an acceptor), and the nitrogen atom of the pyridine ring (as an acceptor). This combination of donors and acceptors allows for the formation of complex, multidimensional networks that define the material's solid-state properties.

Role in Supramolecular Architectures

The principles that govern crystal packing also extend to the broader field of supramolecular chemistry, where molecules are designed to self-assemble into larger, functional architectures. The hydrogen-bonding capabilities of this compound and its derivatives are fundamental to their use in constructing these complex systems.

The formation of defined structural motifs through non-covalent interactions is a hallmark of supramolecular assembly. In crystal structures of related pyrazole-4-carbaldehydes, intermolecular C—H⋯O hydrogen bonds have been shown to generate specific ring motifs, such as R2¹(7) and R2²(10) patterns. researchgate.net These predictable interactions allow chemists to design and build extended networks with specific topologies. The pyridine and pyrazole rings in this compound provide the necessary directional cues for self-assembly, acting as nodes that guide the formation of sheets, chains, or more intricate three-dimensional frameworks. researchgate.net The strategic placement of hydrogen bond donors and acceptors within the molecule is crucial for programming the desired supramolecular outcome.

Chemical Probes and Sensing Technologies

The pyrazole scaffold is a cornerstone in the design of chemosensors due to its favorable electronic properties, synthetic accessibility, and structural versatility. nih.gov Derivatives of this compound serve as key building blocks for sensors capable of detecting ions and neutral molecules through changes in their optical properties.

Development of Colorimetric and Ratiometric Sensors (e.g., Cyanide Sensing)

The high toxicity of the cyanide anion (CN⁻) and its prevalence in industrial processes have driven the development of sensitive and selective detection methods. researchgate.net Pyrazole-based compounds have been successfully developed into effective colorimetric and ratiometric sensors for cyanide. nih.govresearchgate.net These sensors are designed with an electrophilic site that can undergo a nucleophilic addition reaction with cyanide. researchgate.netnih.gov This reaction disrupts the sensor molecule's π-conjugation and intramolecular charge transfer (ICT) pathway, leading to a distinct and often visible change in color and/or fluorescence. nih.govnih.gov

The general mechanism involves the addition of CN⁻ to the sensor, which causes a significant blue shift (hypsochromic shift) in the absorption and emission spectra. nih.govrsc.org This spectral shift allows for ratiometric sensing, where the ratio of fluorescence intensity at two different wavelengths is measured, providing a more reliable and quantitative detection method that is less susceptible to environmental variations. nih.gov Several pyrazole-derived sensor systems have demonstrated high selectivity for cyanide over other common anions. rsc.org

| Sensor Core Structure | Sensing Type | Analyte | Detection Limit (M) | Key Mechanism |

|---|---|---|---|---|

| Naphthopyran Derivative | Colorimetric & Ratiometric Fluorescence | CN⁻ | 7.56 x 10⁻⁷ | Nucleophilic addition blocking ICT nih.gov |

| Dipyrrin-CHO Derivative | Colorimetric | CN⁻ | 7.1 x 10⁻⁶ | Nucleophilic addition to carbonyl group researchgate.net |

| Benzothiazolium Derivative | Colorimetric & Ratiometric Fluorescence | CN⁻ | 3.39 x 10⁻⁷ | Nucleophilic addition breaking π-conjugation nih.gov |

| Carbazole-Benzothiazolium | Colorimetric & Ratiometric Fluorescence | CN⁻ | 9.0 x 10⁻⁸ | Obstruction of ICT via cyanide addition rsc.org |

Fluorescent Sensor Design

Beyond colorimetric sensing, the pyrazole and pyrazoline frameworks are integral to the design of "turn-on" fluorescent probes for various analytes, including metal ions and small molecules like hydrazine. rsc.orgresearchgate.net These sensors often operate via photoinduced electron transfer (PET) or ICT mechanisms. nih.gov In a typical "turn-on" sensor, the fluorescence of the pyrazole-based fluorophore is initially quenched. Upon binding to the target analyte, the quenching mechanism is disrupted, leading to a significant enhancement in fluorescence intensity. rsc.org

For example, pyrazole sensors functionalized with a dipicolylamine recognition unit have been designed for detecting Zn²⁺ ions. nih.gov In the absence of Zn²⁺, the probe exhibits weak emission. However, upon complexation with Zn²⁺, a significant enhancement of fluorescence is observed along with a shift in the emission wavelength, which is a characteristic of chelation-enhanced fluorescence (CHEF). nih.gov The versatility of the pyrazole core allows for its incorporation into a wide array of sensor designs targeting different analytes with high sensitivity and selectivity. rsc.org

| Sensor Type | Target Analyte | Fluorescence Response | Emission Max (λem) | Detection Limit (M) |

|---|---|---|---|---|

| Pyrazolo[3,4-b]quinoline | Zn²⁺ | Fluorescence enhancement (turn-on) | 510 nm | Not Specified nih.gov |

| Simple Pyrazole Derivative | Fe³⁺ | 30-fold fluorescence increase (turn-on) | 465 nm | 2.5 x 10⁻⁸ rsc.org |

| Pyrazoline Derivative | Hydrazine | Fluorescence enhancement (turn-on) | 520 nm | 6.16 x 10⁻⁶ researchgate.net |

Exploration of Biochemical Target Modulation (Mechanistic in vitro focus)

The pyrazole nucleus is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.netresearchgate.netekb.eg Research into pyrazole derivatives, particularly those with structures related to this compound, focuses on understanding their interactions with specific biochemical targets at a molecular level.

Studies on Enzyme Activity Modulation and Inhibition Mechanisms

A significant area of research is the development of pyrazole-based compounds as enzyme inhibitors. The 1H-pyrazolo[3,4-b]pyridine scaffold, which is structurally analogous to the core of 3-pyridin-3-yl-1H-pyrazole, has been identified as a source of potent inhibitors for TANK-binding kinase 1 (TBK1), an enzyme involved in innate immunity signaling pathways. nih.gov

Through rational drug design and structure-activity relationship (SAR) studies, researchers have optimized these pyrazolo[3,4-b]pyridine derivatives to achieve highly potent and selective inhibition of TBK1. nih.gov Mechanistic studies involve assessing the in vitro activity of these compounds against the target kinase, typically measured by the half-maximal inhibitory concentration (IC₅₀). The most potent compounds from these studies exhibit IC₅₀ values in the nanomolar and even sub-nanomolar range, indicating very strong binding to the enzyme's active site. nih.gov These investigations provide a detailed understanding of how specific structural modifications on the pyrazole ring system influence binding affinity and inhibitory activity, paving the way for the development of targeted therapeutic agents. nih.gov

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Compound 15y | TBK1 | 0.2 nih.gov |

| BX795 (Reference Compound) | TBK1 | 7.1 nih.gov |

| MRT67307 (Reference Compound) | TBK1 | 28.7 nih.gov |

Investigations into Cellular Target Interactions in In Vitro Models

While direct and comprehensive studies identifying the specific cellular protein targets of this compound are limited, the broader class of pyrazole-containing compounds has been extensively evaluated, offering potential avenues for investigation. Research on structurally similar pyrazole derivatives has demonstrated a propensity for these molecules to interact with a variety of cellular targets, which are crucial in cancer progression.

For instance, numerous studies have highlighted the anticancer potential of pyrazole derivatives against a panel of human cancer cell lines. researchgate.net These studies often reveal that the substitution pattern on the pyrazole ring significantly influences the cytotoxic efficacy and the selectivity towards different tumor types. researchgate.net While specific data for this compound is not yet available in the public domain, the presence of the pyridine and pyrazole moieties suggests that its cellular interactions could be multifaceted.

Research on related pyrazole-carbaldehyde derivatives has shown that these compounds can serve as precursors for the synthesis of molecules with significant biological activities, including anti-proliferative effects. scbt.comcardiff.ac.uk The aldehyde functional group, in particular, is a reactive moiety that can participate in the formation of various heterocyclic structures, which have been shown to exhibit a range of biological activities. researchgate.net

Modulation of Biochemical Pathways at a Molecular Level

The molecular mechanisms through which pyrazole derivatives exert their effects are a significant area of cancer research. Studies on compounds structurally analogous to this compound have shed light on the modulation of several key biochemical pathways implicated in oncogenesis.

Induction of Apoptosis: A common mechanism of action for many anticancer agents, including various pyrazole derivatives, is the induction of programmed cell death, or apoptosis. researchgate.net Research on related compounds has demonstrated the ability to trigger apoptotic pathways in cancer cells, often characterized by the activation of caspases and alterations in the balance of pro-apoptotic and anti-apoptotic proteins, such as the Bcl-2 family members. cardiff.ac.uknih.gov For example, some pyrazole-oxindole conjugates have been shown to induce apoptosis in leukemia cells, accompanied by DNA fragmentation and cell cycle arrest. umich.edu

Cell Cycle Arrest: The disruption of the normal cell cycle is a hallmark of cancer. Several pyrazole derivatives have been found to interfere with cell cycle progression in cancer cells, leading to an accumulation of cells in specific phases, such as G2/M or S phase. This disruption prevents the uncontrolled proliferation of tumor cells. For example, certain 3,4-diaryl pyrazole derivatives have been shown to cause cell cycle arrest, contributing to their antitumor activity. researchgate.net

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is frequently observed in cancer. The pyrazole scaffold is a key component of several approved kinase inhibitors. Research on pyrazole derivatives has identified their potential to inhibit various kinases, including Janus kinases (JAKs), Aurora kinases, and cyclin-dependent kinases (CDKs). Inhibition of these kinases can disrupt signaling pathways that are essential for tumor cell growth and survival. For instance, some 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a protein involved in innate immunity and oncogenesis.

Modulation of Inflammatory Pathways: Chronic inflammation is a known contributor to cancer development. The transcription factor NF-κB is a key regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. Some pyrazole derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of inflammatory genes.

While these findings from related pyrazole compounds are informative, it is crucial to underscore that the specific biochemical pathways modulated by this compound have yet to be definitively elucidated through direct experimental evidence. Future research will need to focus on in-depth molecular studies of this particular compound to ascertain its precise mechanism of action and to validate the promising therapeutic potential suggested by the broader pyrazole chemical class.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde intermediates react with phenol derivatives under basic conditions (e.g., K₂CO₃) to introduce aryloxy groups . Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm purity and regioselectivity .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF or ethanol) for yield improvement.

Q. How is the crystal structure of this compound derivatives determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used for precise structural elucidation. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was crystallized in a monoclinic system, with bond lengths and angles validated against density functional theory (DFT) calculations .

- Key Considerations : Ensure slow evaporation of solvents (e.g., chloroform/methanol mixtures) to obtain high-quality crystals.

Advanced Research Questions

Q. What catalytic strategies enhance the synthesis of pyrazolo[4,3-c]pyridines from this compound?

- Methodology : Microwave-assisted reactions with PdCl₂(PPh₃)₂ catalysts in DMF efficiently promote cyclization. For instance, coupling with phenylacetylene derivatives under microwave irradiation (100–120°C, 30–60 min) yields fused heterocycles like 1-methyl-6-phenyl-3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine .

- Key Considerations : Optimize catalyst loading (5–10 mol%) and reaction time to minimize side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How do structural modifications of this compound influence biological activity?

- Methodology : Introduce substituents (e.g., trifluoromethyl, nitro, or aryloxy groups) at the pyrazole or pyridine rings to modulate bioactivity. For example, 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes exhibit antioxidant properties, assessed via DPPH radical scavenging assays .

- Key Considerations : Use structure-activity relationship (SAR) studies to correlate electronic effects (e.g., Hammett constants) with activity trends.

Q. What analytical techniques resolve contradictions in reported spectral data for pyrazole-carbaldehyde derivatives?

- Methodology : Cross-validate NMR and MS data with computational tools (e.g., Gaussian for NMR chemical shift prediction) to address discrepancies. For example, conflicting ¹³C NMR signals for aldehyde carbons (~190 ppm) can arise from solvent polarity differences .

- Key Considerations : Standardize solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and temperature during spectral acquisition.

Q. How are pyrazole-carbaldehydes utilized in synthesizing protein kinase inhibitors?

- Methodology : React this compound with amines or hydrazines to form Schiff base intermediates, which are further functionalized. For instance, 5-chloro-1-(phenylmethyl)-3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde (4b) serves as a precursor for kinase inhibitors targeting ATP-binding pockets .

- Key Considerations : Screen for inhibitory activity using enzymatic assays (e.g., kinase-Glo luminescence) and validate via molecular docking studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.